molecular formula C25H23N5O3 B2855276 8-(2-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896294-57-8

8-(2-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2855276
CAS RN: 896294-57-8
M. Wt: 441.491
InChI Key: DFKLGOWJBYYMGU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[2,1-f]purine core would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and electronic properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the methoxy group might be susceptible to demethylation under acidic conditions, while the allyl group could potentially participate in reactions involving the alkene moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Scientific Research Applications

  • Synthesis and Chemical Properties

    • Compounds with similar structural frameworks have been synthesized through various chemical pathways, highlighting the versatility and potential of these molecules for modifications and applications in medicinal chemistry and drug design. For instance, derivatives of imidazo[2,1-f]purine-2,4-dione have been explored for their receptor binding properties and have shown potential as ligands for serotonin receptors, suggesting uses in neurological research (Zagórska et al., 2009).
  • Biological Evaluation and Pharmacological Potential

    • Derivatives similar to the compound have been evaluated for their pharmacological properties, including potential antidepressant and anxiolytic activities. This suggests a research avenue for the compound as a pharmacophore in the design of new therapeutic agents (Zagórska et al., 2016). Further studies on related structures have investigated their receptor affinity and activity towards different neurotransmitter systems, which could inform the development of novel treatments for psychiatric disorders (Zagórska et al., 2015).
  • Molecular Imaging and Diagnostic Applications

    • The synthesis of carbon-11-labeled derivatives for potential use in positron emission tomography (PET) imaging highlights the compound's utility in diagnostic research, particularly in mapping enzyme activity in the brain and other organs (Gao et al., 2016). This application could be pivotal in the study of neurological diseases and in the development of targeted therapies.
  • Structural Analysis and Drug Design

    • Structural and photophysical studies of similar compounds, such as those related to acyclovir, have been conducted to understand their behavior in different environments, which is crucial for the design of antiviral drugs (Wenska et al., 2004). Such research underscores the importance of these compounds in the development of new therapeutic agents with enhanced efficacy and reduced side effects.

properties

IUPAC Name

6-(2-methoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c1-16(2)14-29-23(31)21-22(27(3)25(29)32)26-24-28(21)15-19(17-10-6-5-7-11-17)30(24)18-12-8-9-13-20(18)33-4/h5-13,15H,1,14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKLGOWJBYYMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OC)C5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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